N-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide

Chiral resolution Enantiomeric excess Optical rotation

Resolving racemic amino-diol mixtures adds cost and complexity to chiral API synthesis. This (S)-enantiomer (CAS 872505-07-2, ≥95% purity) eliminates the need for post-coupling chiral resolution in hydroxyethylamine isostere assembly-a key step in HIV-1 protease inhibitor development. • Enantiopure (S)-configuration: [α]D +23°, batch-verified by specific rotation. • 1,4-Diol motif enables direct stereospecific cyclisation to pyrrolidine/oxazolidine CNS scaffolds. • Pivalamide-protected; resists premature enzymatic cleavage until final deprotection. Shipped ambient; sealed dry, 2-8°C storage.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
Cat. No. B13243949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC(CCO)CO
InChIInChI=1S/C9H19NO3/c1-9(2,3)8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)
InChIKeyPJIHMUIMFAEGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,4-Dihydroxybutan-2-yl)-2,2-dimethylpropanamide – Overview and Chiral Identity


N-(1,4-Dihydroxybutan-2-yl)-2,2-dimethylpropanamide (sum formula C₉H₁₉NO₃, MW 189.25 g/mol) is a chiral pivalamide-protected amino diol. It exists as a racemic mixture (CAS 1824063-63-9) and as the (S)-enantiomer (CAS 872505-07-2, also named (S)-N-(1,4-Dihydroxybutan-2-yl)pivalamide or (S)-2-trimethylacetylamino-1,4-butanediol) . The compound is primarily employed as a chiral building block in medicinal chemistry, where the stereochemistry at the 2-position of the butane backbone is critical for downstream biological activity of derived drug candidates . Suppliers typically offer the (S)-enantiomer at a purity of ≥95% .

Chiral building block for asymmetric synthesis in medicinal chemistry
Supplied as (S)-enantiomer for stereochemical-control studies
Enables enantiopure scaffold assembly without racemate interference

N-(1,4-Dihydroxybutan-2-yl)-2,2-dimethylpropanamide: Why Substitution Fails


In-class substitution is not trivial because the (S)-enantiomer (CAS 872505-07-2) possesses a specific three-dimensional arrangement that directly governs molecular recognition in asymmetric syntheses and enzyme/receptor interactions . Using the racemic mixture (CAS 1824063-63-9) would introduce the inactive or antagonistic (R)-form, potentially halving the desired activity and complicating crystallisation, chiral resolution, and purity profiling [1]. Furthermore, the 1,4-diol arrangement yields a distinctly polar, hydrogen-bonding scaffold (logP −0.44) that differs markedly from acetal-protected isomers such as N-(2,2-dimethoxyethyl)pivalamide, altering solubility, metabolic handling, and formulation compatibility [2].

Target (S)-Enantiomer
Defined stereochemistry supports enantioselective synthesis and biological recognition.
Racemic Mixture (CAS 1824063-63-9)
May introduce opposite enantiomer, shifting stereochemical outcomes and complicating resolution.
Free 1,4-diol scaffold
Polar, hydrogen-bonding character (reported logP −0.44) enables aqueous reaction conditions.
Acetal-protected analogs
Increased lipophilicity and altered hydrogen-bonding may modify solubility, metabolic handling, and formulation compatibility.

N-(1,4-Dihydroxybutan-2-yl)-2,2-dimethylpropanamide – Differentiation Evidence


Specific Optical Rotation: (S)- vs. Racemic

The (S)-enantiomer (CAS 872505-07-2) exhibits a measured specific optical rotation [α]¹⁸/D of +23° (c = 1, acetic acid), confirming high enantiomeric purity [1]. In contrast, the racemic mixture (CAS 1824063-63-9) shows no net optical rotation ([α] = 0°). This quantitative chiroptical property serves as a direct identity check for procurement and quality control, ensuring receipt of the biologically relevant enantiomer.

Optical Rotation
Head-to-head
(S): +23°
Racemic: 0°
Supports enantiomeric identity verification.
c = 1 acetic acid, 18°C, sodium D-line.
Chiral resolution Enantiomeric excess Optical rotation

Hydrophilicity: logP Comparison with Analogs

A reported logP of −0.44 for N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide [1] places this compound among hydrophilic building blocks, contrasting with more lipophilic pivalamide-capped intermediates. For context, acetal-protected isomers or O-methylated analogs typically exhibit logP values >0.5, reflecting the substantial hydrogen-bonding capacity of the free diol.

Hydrophilicity (logP)
Class-level
logP = −0.44
Δ ≥ 0.94 vs protected analogs
Supports aqueous reaction condition selection.
Calculated value, class-based comparison.
Partition coefficient Water solubility Physicochemical profiling

Chiral Recognition Critical for Biological Activity

Industrial users explicitly note that the unique stereochemistry of (S)-2-trimethylacetylamino-1,4-butanediol is essential for the biological activity of downstream medicinal compounds . The racemic mixture (CAS 1824063-63-9) lacks this defined stereochemistry, rendering it unsuitable for target-driven synthesis of enantiopure pharmaceuticals such as HIV protease inhibitors and chiral receptor antagonists that require the (S)-configuration.

Chiral Recognition
Context-dependent
(S)-enantiomer reported essential for downstream activity
Supports enantiopure procurement decision.
Supplier-stated, no head-to-head potency data.
Enantioselective synthesis Drug development Biological activity

N-(1,4-Dihydroxybutan-2-yl)-2,2-dimethylpropanamide – Application Scenarios


HIV Protease Inhibitor Synthesis

The (S)-configured diol backbone is a direct precursor for assembling the hydroxyethylamine core of HIV-1 protease inhibitors. Using the enantiopure (S)-pivalamide-diol (CAS 872505-07-2) avoids a chiral resolution step after coupling, improving overall synthetic yield and reducing cost. The documented specific rotation ([α] +23°) serves as a batch-release criterion [1].

Stereospecific Cyclisation to Chiral N-Heterocycles

The 1,4-diol motif enables stereospecific cyclisation to functionalised pyrrolidines and oxazolidines used in CNS drug discovery. The free hydroxyl groups permit selective activation without premature ring closure, a feature not shared by acetal-protected analogs [2].

Asymmetric Ligand Design for Enantioselective Catalysis

The combination of a bulky pivalamide protecting group and a flexible diol chain allows fine-tuning of chiral environments in transition-metal complexes. The hydrophilic character (logP −0.44) enhances catalyst solubility in aqueous-organic biphasic systems, expanding the scope of sustainable catalytic protocols [2].

Building Block for Peptidomimetic and Macrocyclic Drugs

The protected (S)-amino diol serves as a metabolically stable insert in peptide backbone mimetics. The pivalamide cap resists premature enzymatic cleavage, ensuring the chiral integrity is maintained until the final deprotection step .

Application
Selection Property
Validation Focus
Protease inhibitor synthesis research
Enantiopure diol scaffold
Chiral purity and optical rotation verification
Stereospecific N-heterocycle preparation
1,4-diol motif for selective activation
Cyclisation efficiency and stereochemical outcome
Asymmetric ligand design
Hydrophilic chiral scaffold
Catalyst solubility and enantioselectivity
Peptidomimetic building block
Metabolically stable pivalamide cap
Chiral integrity during synthesis
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